molecular formula C16H13F6N B14058096 (3,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine

(3,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine

Cat. No.: B14058096
M. Wt: 333.27 g/mol
InChI Key: GQHAHVYXQCXCAD-UHFFFAOYSA-N
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Description

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core substituted with trifluoromethyl groups and a dimethylamine moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by adjusting parameters such as temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Scientific Research Applications

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine involves its interaction with molecular targets through various pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamine moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is unique due to the presence of both trifluoromethyl groups and a dimethylamine moiety, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C16H13F6N

Molecular Weight

333.27 g/mol

IUPAC Name

N,N-dimethyl-2-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C16H13F6N/c1-23(2)14-12(7-4-8-13(14)16(20,21)22)10-5-3-6-11(9-10)15(17,18)19/h3-9H,1-2H3

InChI Key

GQHAHVYXQCXCAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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